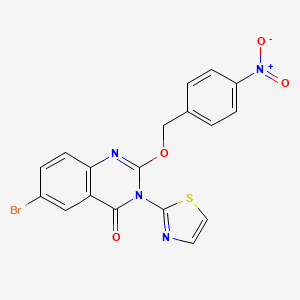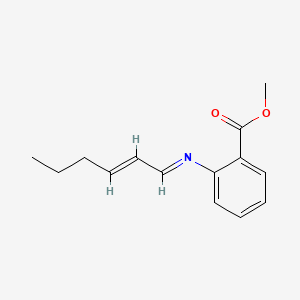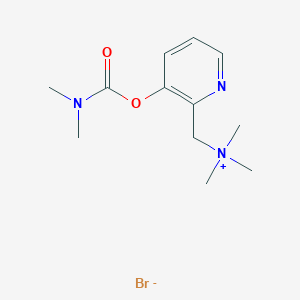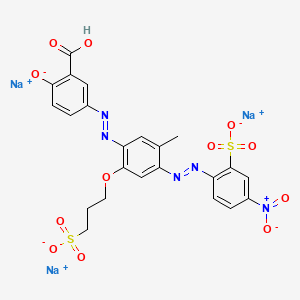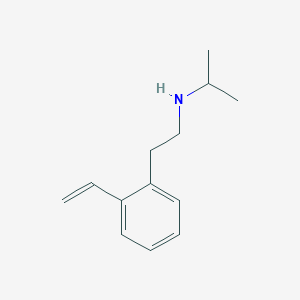
2-(Iso-propylamino)ethylstyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iso-propylamino)ethylstyrene is an organic compound with the molecular formula C13H19N It is a derivative of styrene, where the ethyl group is substituted with an iso-propylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iso-propylamino)ethylstyrene typically involves the reaction of styrene with iso-propylamine under specific conditions. One common method is the alkylation of styrene with iso-propylamine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the compound is produced on a large scale with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iso-propylamino)ethylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted styrene compounds .
Applications De Recherche Scientifique
2-(Iso-propylamino)ethylstyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Iso-propylamino)ethylstyrene involves its interaction with specific molecular targets. The iso-propylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Ethylamino)ethylstyrene
- 2-(Methylamino)ethylstyrene
- 2-(Propylamino)ethylstyrene
Uniqueness
2-(Iso-propylamino)ethylstyrene is unique due to the presence of the iso-propylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-[2-(2-ethenylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-4-12-7-5-6-8-13(12)9-10-14-11(2)3/h4-8,11,14H,1,9-10H2,2-3H3 |
Clé InChI |
NIQYMDCHIPJYHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCC1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


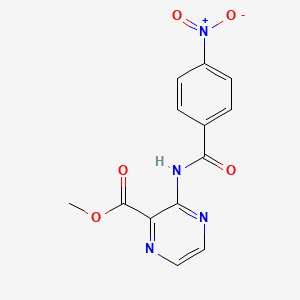
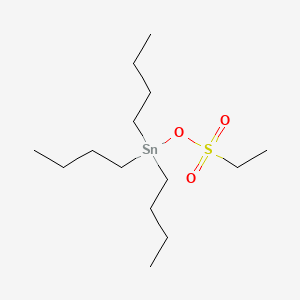
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
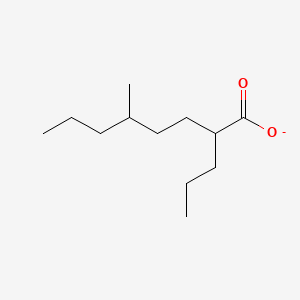
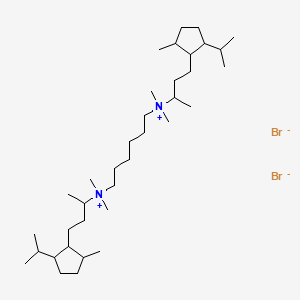
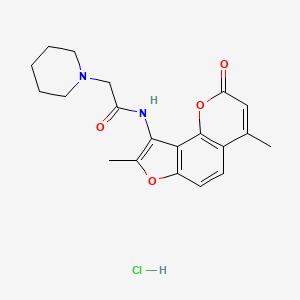
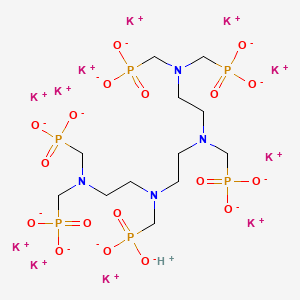
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
